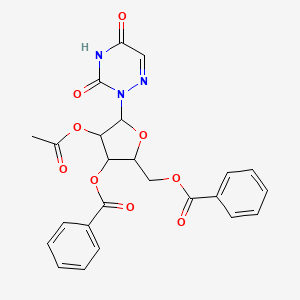
2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine is a synthetic nucleoside analogThis compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine typically involves multiple steps, including acetylation and benzoylation reactions. The starting material is often a ribose derivative, which undergoes a series of chemical transformations:
Acetylation: The ribose derivative is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 2’-position.
Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to introduce benzoyl groups at the 3’ and 5’ positions.
Azide Introduction: The azide group is introduced at the 6-position through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
Industrial production of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various azide derivatives.
Scientific Research Applications
2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in inhibiting viral replication and as a potential chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This compound targets specific enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cell proliferation. The azide group at the 6-position plays a crucial role in its biological activity by interacting with molecular targets and pathways involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2’-O-Acetyl-3’,5’-di-O-benzoyl-uridine
- 2’-O-Acetyl-3’,5’-di-O-benzoyl-cytidine
- 2’-O-Acetyl-3’,5’-di-O-benzoyl-adenosine
Uniqueness
2’-O-Acetyl-3’,5’-di-O-benzoyl-6-azauridine is unique due to the presence of the azide group at the 6-position, which imparts distinct chemical and biological properties. This modification enhances its potential as an antiviral and anticancer agent compared to other similar nucleoside analogs .
Properties
Molecular Formula |
C24H21N3O9 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21N3O9/c1-14(28)34-20-19(36-23(31)16-10-6-3-7-11-16)17(13-33-22(30)15-8-4-2-5-9-15)35-21(20)27-24(32)26-18(29)12-25-27/h2-12,17,19-21H,13H2,1H3,(H,26,29,32) |
InChI Key |
MHIQMVXETCFLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


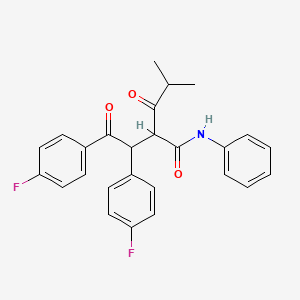
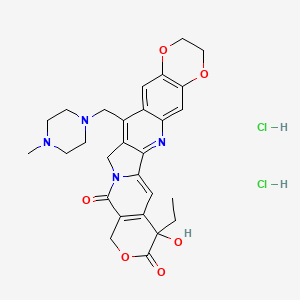
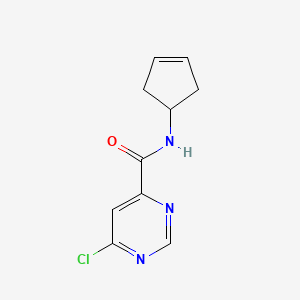
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)

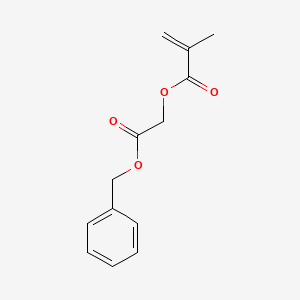
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)

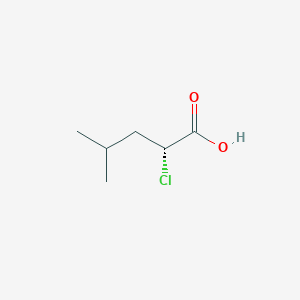
![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)
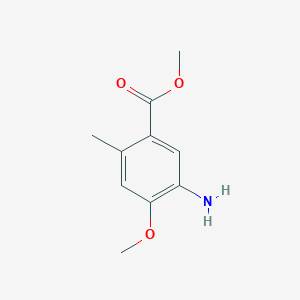
![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)
